molecular formula C15H16N4O B2575593 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955839-12-0

4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2575593
CAS No.: 955839-12-0
M. Wt: 268.32
InChI Key: UGOXUUXLLGPBFW-UHFFFAOYSA-N
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Description

4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Formation of the Pyridazine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the pyridazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]triazine
  • 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridine

Uniqueness

4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10(2)13-12-9-16-19(11-7-5-4-6-8-11)14(12)15(20)18(3)17-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOXUUXLLGPBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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